Vanadium(iv)oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

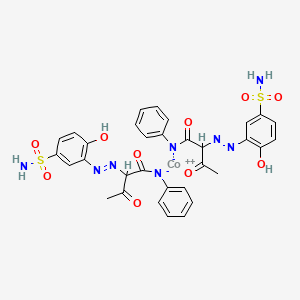

Vanadium(IV) oxide, also known as vanadium dioxide, is an inorganic compound with the formula VO2 . It is a dark blue solid . Vanadium(IV) dioxide is amphoteric, dissolving in non-oxidising acids to give the blue vanadyl ion, [VO]2+ and in alkali to give the brown [V4O9]2− ion, or at high pH [VO4]4− .

Synthesis Analysis

Vanadium Oxides are synthesized through various methods. One such method involves the self-assembly of small and reactive oxometalate precursors . Another method involves the action of oxalic acid, carbon, phosphorus, and sulfur dioxide after heating with equal molar ratio of vanadium pentoxide and vanadium trioxide .Molecular Structure Analysis

Vanadium(IV) oxide has a phase transition very close to room temperature (~68 °C (341 K)) . At temperatures below Tc = 340 K (67 °C), VO2 has a monoclinic crystal structure. Above Tc, the structure is tetragonal, like rutile TiO2 .Chemical Reactions Analysis

Vanadium(IV) oxide is known for its ability to change its oxidation state (oxidation number). The sulfur dioxide is oxidized to sulfur trioxide by the vanadium (V) oxide. In the process, the vanadium (V) oxide is reduced to vanadium (IV) oxide .Physical And Chemical Properties Analysis

Vanadium(IV) oxide has a molar mass of 82.94 g/mol and appears as a blue-black powder . It has a density of 4.571 g/cm3 (monoclinic) and 4.653 g/cm3 (tetragonal). Its melting point is 1,967 °C (2,240 K) . It is also characterized by its electrical resistivity, opacity, etc, which can change up several orders .Aplicaciones Científicas De Investigación

Geochemistry and Ecotoxicity : Vanadium, including vanadium(IV) oxide, is increasingly relevant due to its use in various industries and potential toxicity. It plays a significant role in biogeochemical cycles and is heavily impacted by human activities. It exists in different oxidation states in the environment and interacts with various environmental sorbents. Vanadium is essential for certain organisms but can be toxic at high concentrations (Gustafsson, 2019).

Energy Conversion : Nanostructured vanadium oxides, including vanadium(IV) oxide, have been extensively studied for their role in energy conversion. Their applications cover a range of energy sources like chemical energy, solar energy, and heat. This includes use in lithium-ion batteries, fuel cells, photovoltaics, and thermoelectric generation (Liu et al., 2017).

Electrical Properties for Energy Applications : The electrical properties of vanadium oxides are crucial for energy-related applications, including energy storage, conversion, and utilization. The microstructural characteristics of vanadium oxides influence their electronic structure, which is important for constructing energy-related devices such as batteries and smart windows (Wu et al., 2013).

Intelligent Window Coatings : Vanadium(IV) oxide is used for intelligent window coatings. Tungsten-doped vanadium(IV) oxide, for example, shows reduced thermochromic transition temperatures, making it suitable for commercial use in smart windows (Manning et al., 2004).

Thermochromic Properties : Vanadium(IV) oxide's reversible phase transformation properties are being explored for energy-efficient coatings for windows. Adjustments in grain size can impact the transition temperature and thus influence its practical applications (Miller & Wang, 2015).

Self-Cleaning, Energy-Saving Windows : Multifunctional VO2/SiO2/TiO2 coatings have been developed for self-cleaning and energy-saving applications in window panels. These films offer solar modulation and high transparency, important for energy-efficient fenestration (Powell et al., 2016).

Mecanismo De Acción

Safety and Hazards

Vanadium(IV) oxide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear protective gloves/clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Direcciones Futuras

Potential applications of Vanadium(IV) oxide include use in memory devices, phase-change switches, passive radiative cooling applications, such as smart windows and roofs, that cool or warm depending on temperature, aerospace communication systems, and neuromorphic computing . It is also being explored for use in aqueous zinc-ion batteries (AZIBs) due to its high theoretical capacity resulting from its rich oxidation states .

Propiedades

IUPAC Name |

oxygen(2-);vanadium(4+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.V/q2*-2;+4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSYNUCUMASASA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[V+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O2V |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

82.940 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vanadium(iv)oxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.